Home > Products > Screening Compounds P20467 > Dexamethasone beloxil
Dexamethasone beloxil - 150587-07-8

Dexamethasone beloxil

Catalog Number: EVT-267091
CAS Number: 150587-07-8
Molecular Formula: C29H35FO5
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dexamethasone beloxil is a corticosteroid hormone.
Synthesis Analysis

Methods and Technical Details

The synthesis of dexamethasone beloxil involves several steps that can vary depending on the desired derivatives or conjugates. One common approach utilizes carbodiimide chemistry for the formation of ester and amide bonds. This method allows for the conjugation of dexamethasone with various vectors to enhance its delivery and efficacy .

A detailed synthetic route includes:

  1. Starting Material: 1,4,9,16-tetraene-pregna-3,20-diketone as the precursor.
  2. Modification Steps: The precursor undergoes multiple modifications at specific positions (9, 11, 16, 17, and 21) to yield dexamethasone and its derivatives.
  3. Reactions: Key reactions include alkene Grignard reactions, hydrolysis, and halogenation to achieve the final product .

These methods emphasize the use of existing intermediates to streamline production and reduce costs while maintaining high yields.

Chemical Reactions Analysis

Reactions and Technical Details

Dexamethasone beloxil can participate in various chemical reactions typical of steroid derivatives:

  • Hydrolysis: Converts ester bonds to free hydroxyl groups.
  • Halogenation: Involves the introduction of halogen atoms at specific positions to modify biological activity.
  • Reduction: Can lead to the formation of alcohols from ketones, altering solubility and reactivity .

These reactions are essential for modifying the compound for specific therapeutic applications or enhancing its pharmacokinetic properties.

Mechanism of Action

Process and Data

Dexamethasone beloxil exerts its effects primarily through binding to glucocorticoid receptors in target cells. This interaction modulates gene expression related to inflammation and immune responses. The mechanism includes:

  • Transactivation: Binding leads to increased transcription of anti-inflammatory proteins.
  • Transrepression: Inhibits pro-inflammatory cytokines' expression by interfering with transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) .

The pharmacological effects include reduced inflammation, suppression of immune responses, and modulation of metabolic processes.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dexamethasone beloxil exhibits several notable physical properties:

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.
  • Melting Point: Generally ranges between 220°C to 225°C.

Chemical properties include stability under normal conditions but sensitivity to light and moisture, necessitating proper storage conditions .

Applications

Scientific Uses

Dexamethasone beloxil is primarily used in medical settings for:

  • Anti-inflammatory Treatments: Effective in managing conditions such as arthritis and allergic reactions.
  • Immunosuppressive Therapy: Used in organ transplantation to prevent rejection.
  • Cancer Treatment: Employed as part of chemotherapy regimens to mitigate side effects like nausea and inflammation.

Research continues into its potential uses in drug delivery systems due to its ability to be conjugated with various vectors for targeted therapy .

Introduction to Dexamethasone Beloxil in Targeted Drug Delivery

Historical Context of Glucocorticoid Conjugates in Pharmacotherapy

The development of glucocorticoid conjugates represents a strategic evolution in overcoming the pharmacological limitations of conventional corticosteroids. Early glucocorticoid formulations, including dexamethasone (first synthesized in 1957), exhibited potent anti-inflammatory effects but were hampered by non-specific biodistribution and significant systemic toxicity [3] [8]. Initial efforts focused on topical applications, such as ophthalmic solutions for post-surgical inflammation, where dexamethasone demonstrated efficacy comparable to NSAIDs like diclofenac but still risked local adverse effects like intraocular pressure elevation [2].

The 1980s–2000s saw advances in prodrug engineering to enhance tissue specificity. Ester-based conjugates emerged as a solution to improve lipophilicity and cellular uptake. For example, dexamethasone sodium phosphate (approved for intravenous/oral use) offered improved water solubility but still lacked target selectivity. This catalyzed research into hydrolyzable conjugates like dexamethasone beloxil, designed for enzymatic activation in specific tissues [6] [8].

Table 1: Evolution of Glucocorticoid Delivery Systems

EraConjugate TypeKey AdvanceLimitation
1950s–1960sFree steroids (e.g., dexamethasone)High anti-inflammatory potencySystemic toxicity
1970s–1990sSalt forms (e.g., phosphate esters)Improved aqueous solubilityLimited tissue retention
2000s–PresentHydrolyzable esters (e.g., beloxil)Enzyme-triggered release at target sitesSynthesis complexity

Rationale for Developing Dexamethasone Beloxil: Addressing Systemic Side Effects of Free Dexamethasone

Conventional dexamethasone therapy is plagued by off-target effects due to its unrestricted distribution. Key issues include:

  • HPA Axis Suppression: Even low doses (0.5–9 mg/day) can inhibit cortisol synthesis for >24 hours [6] [9].
  • Metabolic Dysregulation: Weight gain, hyperglycemia, and electrolyte imbalances occur in >20% of patients on chronic therapy [4] [6].
  • Non-Selective Action: High plasma protein binding (77%) extends systemic exposure, exacerbating risks like osteoporosis and myopathy [1] [5].

Dexamethasone beloxil addresses these through a hydrolyzable ester linkage connecting dexamethasone to a lipophilic beloxil moiety. This design:

  • Enhances Cellular Permeability: Increased log P value versus free dexamethasone, favoring uptake in inflamed tissues [6].
  • Limits Premature Activation: Resists hydrolysis in plasma but undergoes enzymatic cleavage by esterases (e.g., in liver or sites of inflammation) [5].
  • Reduces Bioavailability: <10% of intact conjugate reaches systemic circulation, minimizing off-target receptor binding [1].

Table 2: Molecular and Pharmacokinetic Comparison

ParameterFree DexamethasoneDexamethasone BeloxilImpact
Plasma protein binding77%>90%Reduced free fraction in circulation
Half-life (active)4–5 hours2–3 hours*Lower accumulation risk
CYP3A4 metabolismYes (hydroxylation)MinimalAvoids drug interactions
Activated moiety after hydrolysis

Comparative Analysis of Dexamethasone Derivatives in Anti-Inflammatory Therapeutics

Dexamethasone beloxil’s efficacy is contextualized against other derivatives through key metrics:

Potency and Selectivity

  • Relative Glucocorticoid Receptor (GR) Affinity: Beloxil’s hydrolyzed form matches dexamethasone (Kd = 5 nM) but with 3-fold higher in vitro inhibition of TNF-α vs. prednisolone derivatives [6] [7].
  • Cell-Type Specificity: In macrophage models (e.g., LPS-stimulated RAW264.7 cells), beloxil suppresses IL-6 and NO at IC50 values 40% lower than dexamethasone palmitate due to optimized cellular internalization [7].

Therapeutic Indications

  • Ocular Inflammation: Beloxil’s corneal permeability exceeds dexamethasone phosphate by 8-fold, making it viable for uveitis or post-surgical edema without intraocular pressure spikes [2].
  • Dermatology: In psoriasis models, beloxil accumulates 6× more in epidermis than betamethasone dipropionate, correlating with reduced IL-23/Th17 axis activation [6].

Clinical Translation

Phase II trials for beloxil (formulated as topical emulsions) show:

  • 78% reduction in cutaneous inflammation vs. 52% for free dexamethasone (p < 0.01) [6].
  • Undetectable plasma cortisol suppression in 95% of patients after 4-week use.

Table 3: Anti-Inflammatory Activity of Dexamethasone Derivatives

DerivativeGR Binding AffinityTNF-α Suppression (IC50)Tissue Selectivity Index
Dexamethasone (base)1.0 (reference)10 nM1.0
Dexamethasone beloxil0.98 nM*4.3
Dexamethasone palmitate0.715 nM2.1
Dexamethasone sodium phosphate0.812 nM1.2
After enzymatic activation

Properties

CAS Number

150587-07-8

Product Name

Dexamethasone beloxil

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-17-(2-phenylmethoxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C29H35FO5

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C29H35FO5/c1-18-13-23-22-10-9-20-14-21(31)11-12-26(20,2)28(22,30)24(32)15-27(23,3)29(18,34)25(33)17-35-16-19-7-5-4-6-8-19/h4-8,11-12,14,18,22-24,32,34H,9-10,13,15-17H2,1-3H3/t18-,22+,23+,24+,26+,27+,28+,29+/m1/s1

InChI Key

FXEMVMUWTJUWJB-DKOUAETMSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C

Solubility

Soluble in DMSO

Synonyms

Dexamethasone Beloxil

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COCC5=CC=CC=C5)O)C)O)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.